molecular formula C11H12Cl2N2O B3057554 Benzenamine, N,N-bis(2-chloroethyl)-4-isocyanato- CAS No. 82484-59-1

Benzenamine, N,N-bis(2-chloroethyl)-4-isocyanato-

Cat. No. B3057554
Key on ui cas rn: 82484-59-1
M. Wt: 259.13 g/mol
InChI Key: GVCBEJVXMXSRQX-UHFFFAOYSA-N
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Patent
US09193687B2

Procedure details

To a suspension of N,N-bis(2-chloroethyl)benzene-1,4-diamine hydrochloride (18, 0.826 g, 2.7 mmol) in dry CHCl3 (10 mL), Et3N (1.5 mL) was added dropwise at −5-0° C. The resulting solution was added dropwise to a solution of triphosgene (0.296 g, 1 mmol) in dry CHCl3 (10 mL) at −5-0° C. The reaction mixture was stirred at room temperature for 30 min. The resulting solution was evaporated under reduced pressure to dryness to give crude isocyanate (19) as liquid. This solution was added dropwise into a suspension of known 4-hydrazino-6-methoxy-2-methylquinoline (0.36 g, 1.5 mmol)55 and Et3N (2 mL) in dry DMF (15 mL at 0° C. The reacting mixture was stirred at room temperature for 1.5 h. The resulting solution was evaporated under reduced pressure to dryness. The solid residue was triturated with a mixture of THF/ether (2:1 v/v) and the solid was collected by filtration, washed with little amount of cold chloroform and methanol, and dried to give N-{4-[bis(2-chloroethyl)amino]phenyl}-2-(6-methoxy-2-methyl-4-quinolinyl)hydrazinecarboxamide (BO-1228), 0.413 g (60%): mp 224-225° C.; 1H NMR (DMSO-d6) δ 2.68 (3H, s, Me), 3.68-3.70 (8H, m, 4×CH2), 3.94 (3H, s, OMe), 6.70 (2H, d, J=9.0 Hz, ArH), 6.84 (1H, s, ArH), 7.31 (2H, d, J=9.0 Hz, ArH), 7.61 (1H, dd, J=2.2 and 9.2 Hz, ArH), 7.91 (1H, d, J=2.2 Hz, ArH), 7.96 (1H, d, J=9.2 Hz, ArH), 9.01 and 9.11 (each 1H, s, exchangeable, 2×NH), 10.65 (1H, brs, exchangeable, NH). Anal. Calcld. for (C22H25Cl2N5O2): C, 57.14; H, 5.45; N, 15.15. Found: C, 57.40; H, 5.18; N, 15.52.
Quantity
0.826 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
1.5 mL
Type
solvent
Reaction Step One
Quantity
0.296 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl.[Cl:2][CH2:3][CH2:4][N:5]([CH2:13][CH2:14][Cl:15])[C:6]1[CH:11]=[CH:10][C:9]([NH2:12])=[CH:8][CH:7]=1.Cl[C:17](Cl)([O:19]C(=O)OC(Cl)(Cl)Cl)Cl>C(Cl)(Cl)Cl.CCN(CC)CC>[Cl:2][CH2:3][CH2:4][N:5]([C:6]1[CH:11]=[CH:10][C:9]([N:12]=[C:17]=[O:19])=[CH:8][CH:7]=1)[CH2:13][CH2:14][Cl:15] |f:0.1|

Inputs

Step One
Name
Quantity
0.826 g
Type
reactant
Smiles
Cl.ClCCN(C1=CC=C(C=C1)N)CCCl
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Name
Quantity
1.5 mL
Type
solvent
Smiles
CCN(CC)CC
Step Two
Name
Quantity
0.296 g
Type
reactant
Smiles
ClC(Cl)(OC(OC(Cl)(Cl)Cl)=O)Cl
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise at −5-0° C
CUSTOM
Type
CUSTOM
Details
The resulting solution was evaporated under reduced pressure to dryness

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
ClCCN(CCCl)C1=CC=C(C=C1)N=C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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